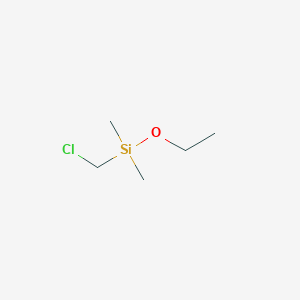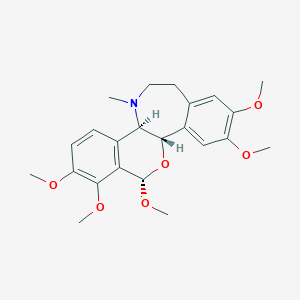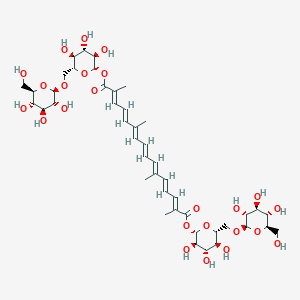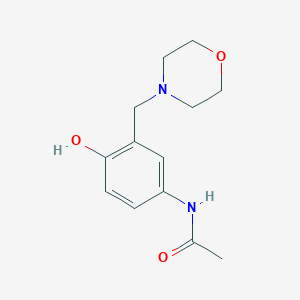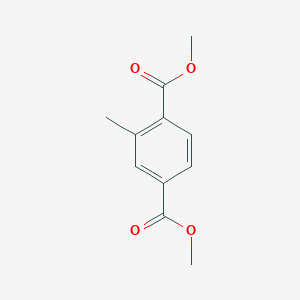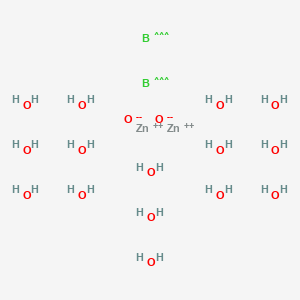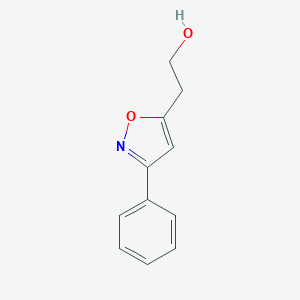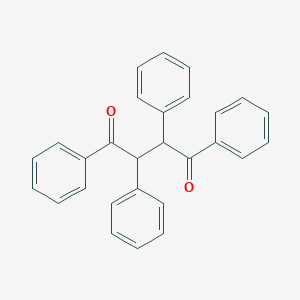![molecular formula C13H11NS2 B084283 Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- CAS No. 13416-35-8](/img/structure/B84283.png)
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative and has been synthesized using different methods. The objective of
Mécanisme D'action
The mechanism of action of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- is not fully understood. However, it has been suggested that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell walls in bacteria and fungi. Its anticancer activity has been attributed to its ability to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells. However, the compound has also been shown to exhibit cytotoxic effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- in lab experiments is its broad-spectrum antibacterial and antifungal activities. This makes it a potential candidate for the development of new antimicrobial agents. However, its cytotoxic effects on normal cells may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-. One direction is the development of new antimicrobial agents based on this compound. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in photodynamic therapy.
Méthodes De Synthèse
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- has been synthesized using various methods. One of the methods involves the reaction of 2-aminonaphthalene with carbon disulfide and ethyl iodide in the presence of potassium hydroxide. Another method involves the reaction of 2-bromo-1-naphthol with thiourea and sodium ethoxide. The yield of the product varies depending on the method used.
Applications De Recherche Scientifique
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- has been studied extensively for its potential applications in various fields. It has been shown to exhibit antibacterial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
13416-35-8 |
|---|---|
Nom du produit |
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl- |
Formule moléculaire |
C13H11NS2 |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
1-ethylbenzo[e][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C13H11NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-8H,2H2,1H3 |
Clé InChI |
OJDGRIWANFTMKT-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC3=CC=CC=C32)SC1=S |
SMILES canonique |
CCN1C2=C(C=CC3=CC=CC=C32)SC1=S |
Autres numéros CAS |
13416-35-8 |
Synonymes |
1-Ethylnaphtho[1,2-d]thiazole-2(1H)-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



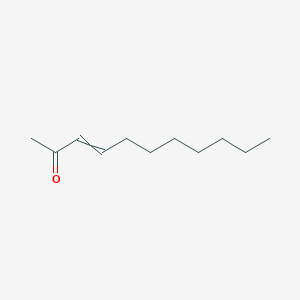
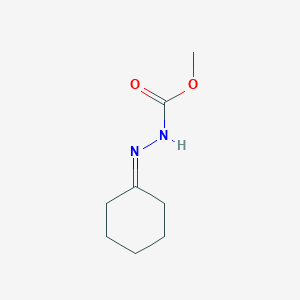
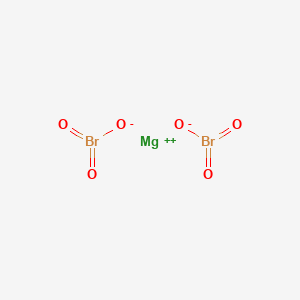
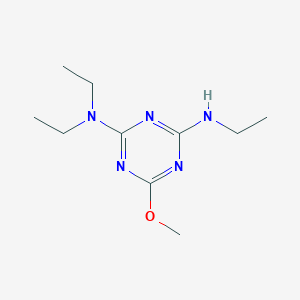

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
